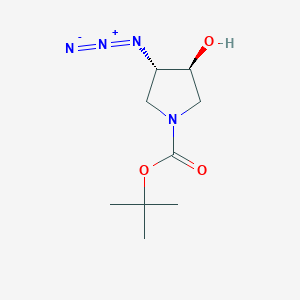

trans-3-Azido-1-Boc-4-hydroxypyrrolidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Azido-1-Boc-4-hydroxypyrrolidine typically involves the azidation of a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of azidating agents like sodium azide (NaN3) in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azido group participates in SN₂ reactions under controlled conditions. In the synthesis of (S)-3-amino-pyrrolidine dihydrochloride, trans-3-Azido-1-Boc-4-hydroxypyrrolidine acts as an intermediate. Key steps include:

-

Mesylation : The hydroxyl group is converted to a mesylate (mesyloxy) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

-

Azide Displacement : The mesylate undergoes SN₂ substitution with sodium azide (NaN₃) in DMF at 60–80°C, yielding the azide derivative with inversion of configuration .

Table 1: Reaction Conditions for Azide Formation

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Mesylation | MsCl, Et₃N | DCM | 0–25°C | 85–92% |

| SN₂ Substitution | NaN₃ | DMF | 60–80°C | 78–84% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide moiety undergoes bioorthogonal click chemistry with terminal alkynes. In studies on MTAN/MTAP inhibitors, Sharpless CuAAC conditions (CuSO₄, sodium ascorbate) enabled triazole formation between this compound and alkynes .

Key Data :

-

Stereochemical Impact : The azido gauche effect stabilizes the C(4)-exo conformation, influencing regioselectivity .

Reduction to Amine

The azide group is reduced to a primary amine using triphenylphosphine (PPh₃) in aqueous or acidic conditions :

-

Reduction Mechanism : Staudinger-type reaction followed by hydrolysis.

-

Conditions : PPh₃ (1.2 eq) in THF/H₂O (3:1) at 25°C for 12 hours .

Equation :

Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Application : Deprotection is critical for generating free amines in peptide coupling (e.g., Mannich reactions) .

Conformational Effects on Reactivity

The azido gauche effect stabilizes specific conformers:

-

C(4)-exo Conformation : Favored in trans-3-Azido derivatives, enhancing s-trans amide conformer stability via n→π* interactions .

-

Impact on Cyclization : (4S)-Azido derivatives exhibit higher propensity for cyclic peptide formation compared to (4R)-isomers .

Table 2: Conformational Preferences

| Substituent | Dominant Conformation | s-trans:s-cis Ratio |

|---|---|---|

| (4R)-Azido | C(4)-exo | 6.1:1 |

| (4S)-Azido | C(4)-endo | 2.6:1 |

Stability and Handling

Aplicaciones Científicas De Investigación

Synthetic Applications

Trans-3-Azido-1-Boc-4-hydroxypyrrolidine is primarily utilized in organic synthesis for creating complex molecules. Its azido functionality allows it to participate in click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial for forming stable triazole linkages, which are widely used in bioconjugation processes for drug development and molecular imaging.

Key Reactions Involving this compound :

- Click Chemistry : The azide can react with alkynes to form triazoles, facilitating the conjugation of biomolecules.

- Derivatization : The hydroxyl group allows further modifications, enhancing the compound's utility in synthesizing derivatives with tailored properties.

Biological Applications

The bioorthogonal nature of this compound makes it an essential tool in biological research. The azide moiety enables selective labeling of biomolecules without disrupting normal cellular functions, allowing scientists to study biological processes in real-time.

Applications in Biological Studies :

- Glycosylation Studies : The compound can be used to investigate glycosylation, a critical process in cell signaling and function.

- Biomolecule Tracking : Researchers can use the azide for tracking interactions between proteins and other biomolecules within living cells.

Case Studies and Research Insights

Several studies highlight the applications of this compound:

- Bioorthogonal Labeling : Research has demonstrated the efficacy of using azide-containing compounds for tracking protein interactions in live cells, providing insights into cellular mechanisms without interference from traditional labeling methods .

- Synthesis of Bioconjugates : A study focused on synthesizing bioconjugates using this compound showed its potential in developing targeted drug delivery systems .

- Enzyme-Catalyzed Reactions : Enzymatic methods utilizing this compound have been explored for kinetic resolution processes, showcasing its role as a precursor for generating enantiomerically enriched products .

Mecanismo De Acción

The mechanism of action of trans-3-Azido-1-Boc-4-hydroxypyrrolidine involves its ability to participate in bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This property is exploited in various labeling and tracking applications in biological systems .

Comparación Con Compuestos Similares

- trans-3-Azido-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate

Uniqueness: trans-3-Azido-1-Boc-4-hydroxypyrrolidine is unique due to its specific structural features, including the presence of both an azido group and a Boc-protected hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Actividad Biológica

Trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a chemical compound characterized by its unique structural features, including an azido group at the 3-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a hydroxyl group at the 4-position of a pyrrolidine ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

The presence of the azido group allows for significant reactivity in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition reactions. This makes this compound a valuable intermediate for synthesizing more complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄O₃ |

| Molecular Weight | 216.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral and Anticancer Properties

Research indicates that azido compounds, including this compound, exhibit various biological properties. Notably, they have been linked to anti-HIV and anticancer effects. The mechanism of action is thought to involve interference with viral replication processes and induction of apoptosis in cancer cells.

- Antiviral Activity : Azido compounds have shown promise in inhibiting HIV replication by targeting specific viral enzymes or proteins essential for the viral life cycle.

- Anticancer Activity : Studies have demonstrated that compounds with azido groups can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The azido group can facilitate the formation of reactive intermediates that may disrupt normal cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of azido-containing compounds:

- Study on Antiviral Properties : A study demonstrated that azido derivatives could inhibit HIV replication in vitro, suggesting that this compound may share similar properties due to its structural features .

- Anticancer Activity Assessment : In another investigation focusing on various azido compounds, it was found that they could effectively induce apoptosis in cancer cell lines through caspase activation .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrrolidine derivatives to elucidate its unique biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4-hydroxypyrrolidine | Amino group instead of azido | More basic; less potent antiviral |

| 4-Hydroxypyrrolidine | Lacks both azido and Boc groups | Limited biological activity |

| 3-Azidopiperidine | Azido group on a piperidine ring | Different reactivity profile |

| 1-Boc-3-amino-4-hydroxy-pyrrolidine | Contains Boc protection but lacks azido | Focus on amine reactivity |

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWBTQKOSPXYIE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931998 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143700-05-4 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143700-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.